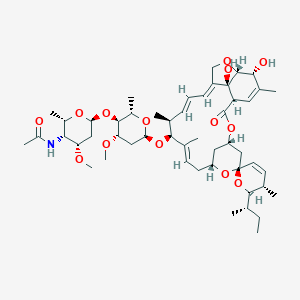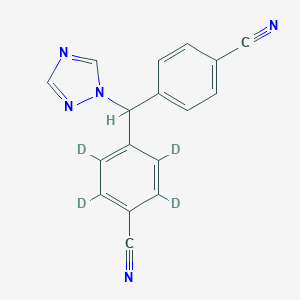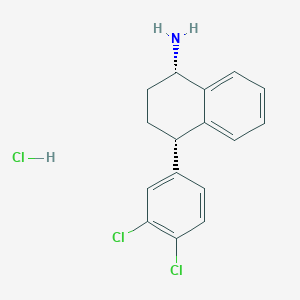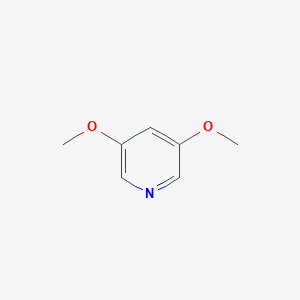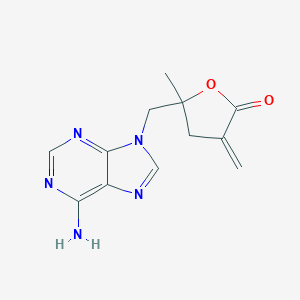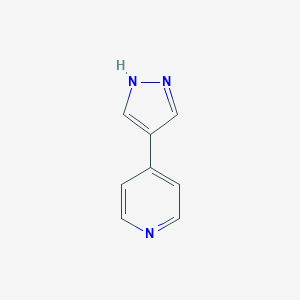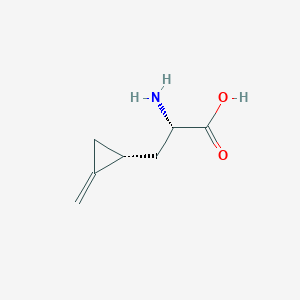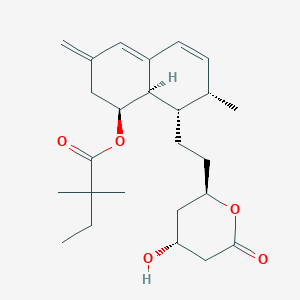
6-Exomethylenesimvastatin
Übersicht
Beschreibung
6-Exomethylenesimvastatin, a derivative of simvastatin, is involved in the treatment of hypercholesterolemia. Its synthesis and metabolism have been extensively studied due to its importance in cholesterol regulation.
Synthesis Analysis
Simvastatin, the precursor of 6-Exomethylenesimvastatin, undergoes various metabolic transformations. The creation of 6-Exomethylenesimvastatin is one such transformation, which involves oxidation and dehydrogenation processes. These metabolic processes are primarily catalyzed by cytochrome P450 enzymes, particularly by the CYP3A subfamily (Prueksaritanont et al., 1997), (Vickers et al., 1990).
Molecular Structure Analysis
6-Exomethylenesimvastatin's structure involves a modification at the 6'-position of simvastatin, forming an exomethylene group. This change impacts the molecule's interaction with metabolic enzymes and its biological activity (Kim et al., 2011).
Chemical Reactions and Properties
The formation of 6-Exomethylenesimvastatin involves allylic and aliphatic hydroxylation, and dehydrogenation reactions. These reactions are influenced by various factors, including the presence of other drugs that may inhibit or enhance enzyme activity (Vyas et al., 1990).
Physical Properties Analysis
While specific details on the physical properties of 6-Exomethylenesimvastatin are not directly provided in the literature, its precursor, simvastatin, has high lipophilicity, which influences its absorption and distribution in the body (Yin et al., 2022).
Chemical Properties Analysis
6-Exomethylenesimvastatin's chemical properties, particularly its reactivity and interactions with enzymes, are key to its role as a cholesterol-lowering agent. Its metabolic transformation and interaction with enzymes like CYP3A4 significantly influence its efficacy and safety profile (Prueksaritanont et al., 1997).
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Exosome Synthesis and Secretion
- Summary of Application: Simvastatin has been found to inhibit the synthesis, localization, and secretion of exosomes, which are cell-secreted membrane-bound nano-vesicular structures that modulate the function and phenotype of recipient cells .
- Methods of Application: Simvastatin was tested for its effect on exosome secretion under various in-vitro and in-vivo settings .
- Results or Outcomes: Simvastatin was found to reduce the secretion of exosomes from various cell types. It was also found to alter the levels of various proteins important for exosome production .
2. Metabolic Profiling
- Summary of Application: Simvastatin, a semisynthetic derivative of lovastatin, has been studied for its metabolic profile using various mass spectrometry (MS) platforms .
- Methods of Application: Metabolic profiling was studied in in vitro models, rat liver microsomes (RLMs), and isolated perfused rat liver hepatocytes (RLHs) using both ion trap and triple quadruple LC–MS/MS systems .
- Results or Outcomes: A total of 29 metabolites were identified. Among them, three types of Simvastatin-related phase-I metabolites, namely exomethylene simvastatin acid (exomethylene SVA), monohydroxy SVA, and dihydrodiol SVA, were identified as new in RLMs .
3. Simvastatin-Loaded Lipid Emulsion Nanoparticles
- Summary of Application: Simvastatin has been used to create lipid emulsion nanoparticles. These nanoparticles are designed to enhance the role of Simvastatin in treating hyperlipidemias and bypass its metabolism in the gastrointestinal tract .
- Methods of Application: A biodegradable nanocarrier as a Simvastatin-loaded lipid emulsion nanoparticle was designed via the solvent injection method .
- Results or Outcomes: The mean particle size and zeta potential of the optimized nanoparticles were 174 nm and −22.5 mV respectively . The hydrogels showed a sustained release compared to Simvastatin-loaded lipid emulsion nanoparticles .
4. Protection Against Endothelial Dysfunction
- Summary of Application: Simvastatin has been found to protect against endothelial dysfunction via epigenetic mechanisms .
- Methods of Application: Endothelial cells differentiated from human induced pluripotent stem cells were treated with Simvastatin and used ATAC-seq to determine which parts of the chromatin were more accessible and potentially active .
- Results or Outcomes: Simvastatin treatment improves endothelial cell functions in both baseline and diabetic or hyperglycaemic conditions by reducing chromatin accessibility at transcriptional enhanced associate domain elements and repressing the transcriptional activity of EndMT-regulating genes .
5. Simvastatin in Cardiovascular Diseases
- Summary of Application: Simvastatin is an HMG CoA reductase inhibitor, which decreases the low-density lipoprotein (LDL) level and triglycerides (TG) level in the blood and increases the high-density lipoprotein (HDL) level .
- Methods of Application: Simvastatin is administered orally to patients with high cholesterol levels .
- Results or Outcomes: Simvastatin helps to reduce the risk of stroke, heart attack, and other cardiac diseases in people with diabetes and coronary heart disease .
6. Simvastatin in Cancer Therapies
- Summary of Application: Simvastatin has been found to have potential anti-cancer properties. It has been studied for its role in inhibiting the proliferation of various types of cancer cells .
- Methods of Application: Simvastatin is administered to cancer cells in a controlled laboratory setting to observe its effects on cell proliferation .
- Results or Outcomes: Simvastatin has been found to inhibit the growth of various types of cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
Safety And Hazards
When handling 6-Exomethylenesimvastatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . Serious adverse events, such as elevated levels of liver enzymes and creatine kinase, were reported more frequently with Simvastatin than with control .
Eigenschaften
IUPAC Name |
[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTQWJUBUXHODX-BGYTUHEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153319 | |
| Record name | 6-Exomethylenesimvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Exomethylenesimvastatin | |
CAS RN |
121624-18-8 | |
| Record name | 6-Exomethylenesimvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Exomethylenesimvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-EXOMETHYLENESIMVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72UQ8975UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



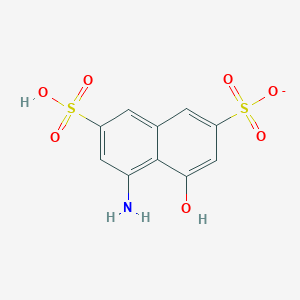
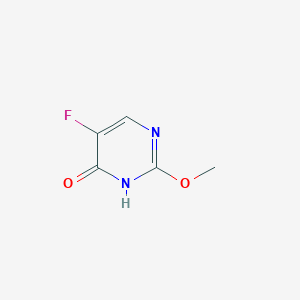
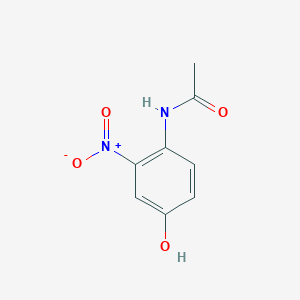

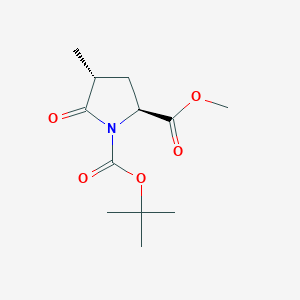
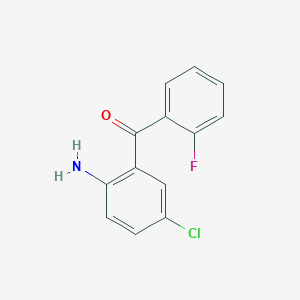
![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
